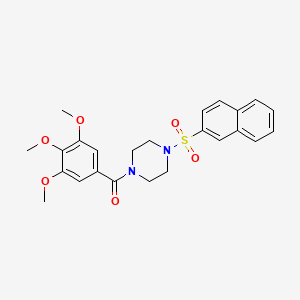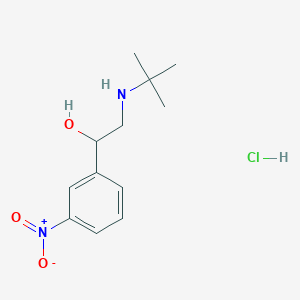![molecular formula C13H16N2OS2 B3944314 3-benzyl-5-[2-(methylthio)ethyl]-2-thioxo-4-imidazolidinone](/img/structure/B3944314.png)
3-benzyl-5-[2-(methylthio)ethyl]-2-thioxo-4-imidazolidinone
Overview
Description
3-benzyl-5-[2-(methylthio)ethyl]-2-thioxo-4-imidazolidinone is an organic compound with the molecular formula C16H20N2O2S2. It is a thioxoimidazolidinone derivative that has been extensively studied due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 3-benzyl-5-[2-(methylthio)ethyl]-2-thioxo-4-imidazolidinone is not fully understood. However, it is believed to exert its biological activity by interacting with specific biological targets, such as enzymes and receptors. It has been reported to inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and urease, which are involved in important physiological processes. It has also been shown to modulate the activity of certain receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been reported to inhibit the growth of several bacterial, fungal, and parasitic strains, including Staphylococcus aureus, Candida albicans, and Plasmodium falciparum. It has also been shown to modulate the activity of certain enzymes and receptors, as mentioned above. In addition, it has been reported to exhibit antioxidant and anti-inflammatory activities, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
The advantages of using 3-benzyl-5-[2-(methylthio)ethyl]-2-thioxo-4-imidazolidinone in lab experiments include its potent biological activity, its wide range of applications, and its availability from commercial sources. However, there are also some limitations to its use, including its relatively high cost, its potential toxicity, and its limited solubility in aqueous solutions. These factors should be taken into consideration when designing experiments using this compound.
Future Directions
There are several future directions for the scientific research of 3-benzyl-5-[2-(methylthio)ethyl]-2-thioxo-4-imidazolidinone. These include:
1. Further optimization of the synthesis method to improve yield and purity.
2. Investigation of the mechanism of action to better understand the biological targets and pathways involved.
3. Development of new derivatives with improved biological activity and selectivity.
4. Evaluation of the potential therapeutic applications of this compound in various disease models.
5. Investigation of the potential side effects and toxicity of this compound in vivo.
6. Exploration of the potential applications of this compound in chemical biology and drug discovery.
Conclusion:
In conclusion, this compound is a promising organic compound with potential applications in scientific research. Its synthesis method has been reported in several scientific publications, and its biological activity has been extensively studied. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Scientific Research Applications
3-benzyl-5-[2-(methylthio)ethyl]-2-thioxo-4-imidazolidinone has been used in various scientific research studies due to its potential applications in medicinal chemistry, drug discovery, and chemical biology. It has been reported to exhibit potent antibacterial, antifungal, and antiparasitic activities, making it a promising lead compound for the development of new antimicrobial agents. It has also been shown to modulate various biological targets, including enzymes and receptors, and has been proposed as a potential therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative diseases.
properties
IUPAC Name |
3-benzyl-5-(2-methylsulfanylethyl)-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS2/c1-18-8-7-11-12(16)15(13(17)14-11)9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXLNVGKXQBKMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC1C(=O)N(C(=S)N1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670107 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-phenyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B3944232.png)


![4-[bis(2-hydroxyethyl)amino]-N-(3-chloro-4-methylphenyl)-3-nitrobenzamide](/img/structure/B3944252.png)

![6-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3944273.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-phenoxyacetamide](/img/structure/B3944277.png)

![2,4-dichloro-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3944295.png)
![3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N,N-diethylacrylamide](/img/structure/B3944300.png)
![2-[2-(3-methylphenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B3944304.png)
![4-ethyl-8-methyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B3944312.png)
![N'-(3-chloro-4-fluorophenyl)-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}-N-(pyridin-3-ylmethyl)malonamide](/img/structure/B3944325.png)
